![molecular formula C8H11NO B13969199 Bicyclo[2.2.1]hept-2-ene-2-carboxamide CAS No. 90086-81-0](/img/structure/B13969199.png)
Bicyclo[2.2.1]hept-2-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]hept-2-ene-2-carboxamide is a compound belonging to the bicyclic amides family It is characterized by a bicyclo[221]heptane structure with a carboxamide group attached to the second carbon of the bicyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.1]hept-2-ene with an amide-forming reagent under controlled conditions. For instance, the reaction of bicyclo[2.2.1]hept-2-ene with ammonia or primary amines in the presence of a catalyst can yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-2-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-2-ene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with similar bicyclic structure but without the carboxamide group.
Bicyclo[2.2.1]hept-5-ene-2-carboxamide: Another similar compound with a different position of the double bond.
N-methyl-bicyclo[2.2.1]hept-2-ene-2-carboxamide: A derivative with a methyl group attached to the nitrogen of the carboxamide
Propiedades
Número CAS |
90086-81-0 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hept-2-ene-2-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H2,9,10) |
Clave InChI |
IWMAIPCRUFTVTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



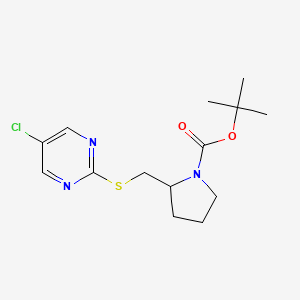
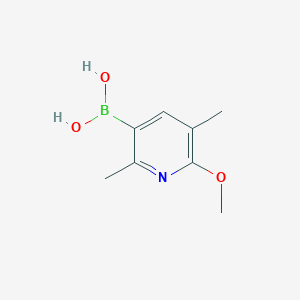
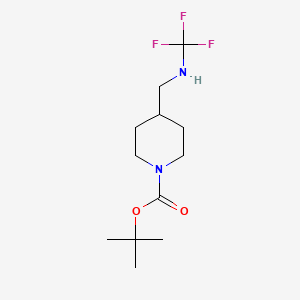




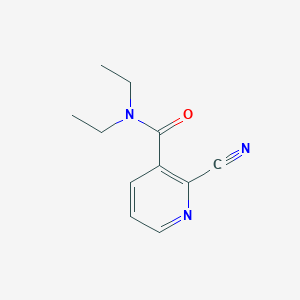

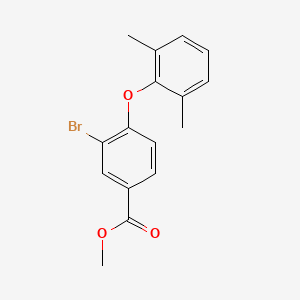
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
